molecular formula C13H22N2O2 B10978193 N,N'-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide

N,N'-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide

Cat. No.: B10978193
M. Wt: 238.33 g/mol
InChI Key: ADWVZCPTWFMHLM-UHFFFAOYSA-N
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Description

N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes two cyclopropane rings and a central 2,2-dimethyl-1,3-propanediyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2-dimethyl-1,3-propanediol and cyclopropanecarboxylic acid.

    Formation of Intermediate: The diol is first converted to a dihalide using a halogenating agent such as thionyl chloride.

    Cyclopropanation: The dihalide intermediate is then reacted with cyclopropanecarboxylic acid in the presence of a base, such as sodium hydride, to form the cyclopropane rings.

    Amidation: Finally, the intermediate is subjected to amidation using ammonia or an amine to form the desired dicyclopropanecarboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane rings, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or hydrochloric acid for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.

Mechanism of Action

The mechanism by which N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The cyclopropane rings can provide rigidity to the molecule, enhancing its binding affinity to target proteins.

    Material Properties: In materials science, the compound’s structure contributes to the mechanical strength and stability of polymers.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(1,3-Propanediyl)dicyclopropanecarboxamide: Lacks the 2,2-dimethyl substitution, resulting in different chemical and physical properties.

    N,N’-(2,2-Dimethyl-1,3-propanediyl)diacetamide: Contains acetamide groups instead of cyclopropanecarboxamide, leading to variations in reactivity and applications.

Uniqueness

N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide is unique due to its combination of cyclopropane rings and a dimethyl-substituted backbone, which imparts distinct chemical stability and reactivity. This makes it a valuable compound for specialized applications in various fields.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2,2-dimethylpropyl]cyclopropanecarboxamide

InChI

InChI=1S/C13H22N2O2/c1-13(2,7-14-11(16)9-3-4-9)8-15-12(17)10-5-6-10/h9-10H,3-8H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

ADWVZCPTWFMHLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1CC1)CNC(=O)C2CC2

Origin of Product

United States

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